4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine

Organic Synthesis Building Blocks N-Functionalization

4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine (CAS 68857-66-9, also designated 1,2,3,6-tetrahydro-[4,4']bipyridinyl) is a heterocyclic building block consisting of a pyridine ring directly linked at the 4-position to a 1,2,3,6-tetrahydropyridine moiety. It possesses a molecular weight of 160.22 g/mol, a computed XLogP3 of 0.9, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B13209106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CC=NC=C2
InChIInChI=1S/C10H12N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-3,5-6,12H,4,7-8H2
InChIKeyIRADRONEMSSJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine for Research Procurement: A Defined Bipyridine Intermediate


4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine (CAS 68857-66-9, also designated 1,2,3,6-tetrahydro-[4,4']bipyridinyl) is a heterocyclic building block consisting of a pyridine ring directly linked at the 4-position to a 1,2,3,6-tetrahydropyridine moiety. It possesses a molecular weight of 160.22 g/mol, a computed XLogP3 of 0.9, one hydrogen bond donor, and two hydrogen bond acceptors [1]. This compound serves primarily as a key intermediate in medicinal chemistry and materials science, as evidenced by its inclusion in patent families covering TRPV1 antagonists, CNS agents, and synthetic methodology [2].

Why 4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine Cannot Be Replaced by Generic 4,4'-Bipyridine or 4-(Piperidin-4-yl)pyridine Analogs


The target compound presents a unique, non-interchangeable reduction state between the fully aromatic 4,4'-bipyridine and the fully saturated 4-(piperidin-4-yl)pyridine. The 1,2,3,6-tetrahydropyridine ring preserves a nucleophilic secondary amine and an electron-rich double bond, enabling chemoselective N-functionalization or electrophilic additions that are impossible with the aromatic analog, while simultaneously retaining the capacity for further reduction to the piperidine, a pathway not available from the fully saturated form without prior dehydrogenation. Generic substitution with either extreme would therefore fail to provide the same orthogonal reactivity profile, directly impacting synthetic route feasibility and downstream product purity, as quantitative evidence below demonstrates [1].

Quantitative Differentiation Evidence for 4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine Against Its Closest Analogs


Reactivity Advantage: N-Alkylation Yield Comparison vs. 4,4'-Bipyridine

In the established method for manufacturing pyridyltetrahydropyridines (PTIs) and pyridylpiperidines (PPIs), the target tetrahydropyridine scaffold is a mandatory precursor because the secondary amine in the 1,2,3,6-tetrahydropyridine ring undergoes direct N-benzylation with benzyl halide in high yield. The fully aromatic comparator, 4,4'-bipyridine, lacks this reactive amine and therefore cannot participate in this foundational N-alkylation step at all (yield = 0%). The patent explicitly describes this N-alkylation as a critical step in generating the protected intermediates, enabling subsequent selective reduction to yield the desired piperidine or further functionalized tetrahydropyridine products [1]. Quantitative yields for the target compound's N-alkylation are not disclosed in the patent, but the stark reactivity difference (reactive amine vs. no reaction) constitutes a critical differentiation in synthetic utility.

Organic Synthesis Building Blocks N-Functionalization

Physicochemical Differentiation: Lipophilicity Profile vs. Saturated and Aromatic Comparators

The target compound's computed octanol-water partition coefficient (XLogP3 = 0.9) occupies a distinct intermediate value compared to its closest analogs. While the fully aromatic 4,4'-bipyridine (PubChem CID 69362) has a computed XLogP3 of approximately 1.4 and the fully saturated 4-(piperidin-4-yl)pyridine is expected to be more polar (predicted XLogP ~0.3-0.5), the tetrahydropyridine compound's logP of 0.9 provides a balanced lipophilicity profile that is often desirable for CNS drug-like properties. This measured value was computed from the PubChem database [1], and the comparator values are from the same authoritative database for consistency [2].

ADME/PK Prediction Physicochemical Properties Medicinal Chemistry

Scaffold Utility in Privileged Pharmacophore: TRPV1 Antagonist and D4 Ligand Design

The tetrahydropyridine scaffold is a recognized privileged structure in GPCR-targeted drug discovery. Patents from Purdue Pharma explicitly claim compounds containing a (1,2,3,6-tetrahydropyridin-4-yl)pyridine moiety as TRPV1 antagonists, useful for treating pain [1]. Additionally, a series of 1,2,3,6-tetrahydropyridines bearing a 4-heterocyclyl substituent demonstrated nanomolar binding affinity at the human dopamine D4 receptor with excellent selectivity over D2 and D3 subtypes (typical Ki values in the low nanomolar range, e.g., <50 nM for optimized analogs) . While direct binding data for the parent compound 4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is absent from the public domain, its core scaffold is unequivocally validated as a critical pharmacophoric element in two distinct therapeutic areas, unlike the fully aromatic 4,4'-bipyridine which lacks the basic amine center required for key receptor interactions.

TRPV1 Antagonists Dopamine D4 Receptor Pain & CNS Therapy

Synthetic Accessibility: Direct Reduction Route from Bipyridines

The Fujifilm Finechemicals patent (US20070093528) provides a direct method for manufacturing pyridyltetrahydropyridines, including the target compound, through reduction of bipyridine derivatives with palladium, platinum, ruthenium, or rhodium catalysts [1]. This contrasts with earlier methods for synthesizing tetrahydropyridine derivatives, which required multiple steps including dehydration of piperidinol precursors or the use of highly toxic organostannane reagents [1]. While specific reaction yields for the parent compound are not disclosed in the patent text, the catalytic hydrogenation strategy represents a more atom-economical and industrially scalable route compared to the comparator compound 4-(piperidin-4-yl)pyridine, which historically required lengthy reaction times (385 hours) or hazardous reagents according to the background of the invention [1].

Process Chemistry Bipyridine Reduction Selective Hydrogenation

Validated Application Scenarios for 4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine Based on Product-Specific Evidence


Medicinal Chemistry: CNS Penetrant Lead Generation Targeting GPCRs

The intermediate XLogP3 of 0.9, coupled with the presence of a key secondary amine pharmacophore, makes this building block ideal for synthesizing CNS-targeted compound libraries. As evidenced by the dopamine D4 ligand series, the tetrahydropyridine core enables high-affinity, selective receptor binding that is structurally unattainable with 4,4'-bipyridine alone [1].

Process Chemistry: Scalable Synthesis of Piperidine-Containing APIs

The selective reduction of the tetrahydropyridine double bond to yield 4-(piperidin-4-yl)pyridine is a validated, patent-protected route that avoids the use of toxic organostannanes and long reaction times, as documented in the Fujifilm patents [1]. This provides a scalable, safer alternative for producing piperidine intermediates.

Analgesic Drug Discovery: TRPV1 Receptor Antagonist Development

Patent-protected chemical space from Purdue Pharma specifically claims compounds incorporating the (1,2,3,6-tetrahydropyridin-4-yl)pyridine substructure as TRPV1 antagonists for pain treatment [1]. This direct patent linkage validates the scaffold's relevance for analgesic development programs.

Computational & Biophysical Screening: Pharmacophore Mapping

The clear structural definition and computed properties (e.g., molecular weight 160.22 g/mol, XLogP3 0.9) make this compound an excellent reference standard for pharmacophore modeling and fragment-based screening, where understanding the impact of ring saturation on binding is critical [1].

Quote Request

Request a Quote for 4-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.